molecular formula C8F18Se6 B14360936 Hexakis[(trifluoromethyl)selanyl]ethane CAS No. 95776-88-8

Hexakis[(trifluoromethyl)selanyl]ethane

Cat. No.: B14360936
CAS No.: 95776-88-8
M. Wt: 911.9 g/mol
InChI Key: SLFZZPYHGLRKET-UHFFFAOYSA-N
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Description

Hexakis[(trifluoromethyl)selanyl]ethane (C₂[Se(CF₃)]₆) is a highly substituted ethane derivative featuring six trifluoromethylselanyl (-SeCF₃) groups symmetrically attached to a central ethane backbone. This compound belongs to the class of perfunctionalized ethanes, where the substituents significantly influence its electronic, thermal, and chemical properties.

The trifluoromethylselanyl group combines the electron-withdrawing effects of CF₃ with the polarizable selenium atom, likely enhancing thermal stability and radical-initiating capabilities compared to sulfur or oxygen analogs. Such properties suggest applications in polymer chemistry as stabilizers or initiators .

Properties

CAS No.

95776-88-8

Molecular Formula

C8F18Se6

Molecular Weight

911.9 g/mol

IUPAC Name

1,1,1,2,2,2-hexakis(trifluoromethylselanyl)ethane

InChI

InChI=1S/C8F18Se6/c9-3(10,11)27-1(28-4(12,13)14,29-5(15,16)17)2(30-6(18,19)20,31-7(21,22)23)32-8(24,25)26

InChI Key

SLFZZPYHGLRKET-UHFFFAOYSA-N

Canonical SMILES

C(C([Se]C(F)(F)F)([Se]C(F)(F)F)[Se]C(F)(F)F)([Se]C(F)(F)F)([Se]C(F)(F)F)[Se]C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexakis[(trifluoromethyl)selanyl]ethane typically involves the reaction of ethane with trifluoromethylselenyl chloride (CF3SeCl) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the reaction conditions and improving the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Hexakis[(trifluoromethyl)selanyl]ethane undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of selenoxides, while substitution reactions can yield a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which Hexakis[(trifluoromethyl)selanyl]ethane exerts its effects involves the interaction of the trifluoromethylselanyl groups with various molecular targets. These interactions can lead to changes in the electronic and steric properties of the compound, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Substituents Physical State Melting/Decomposition Point Stability in Solution Key Applications
Hexakis[(trifluoromethyl)selanyl]ethane C₂[Se(CF₃)]₆ -SeCF₃ Solid (inferred) Not reported (likely >200°C)* Moderate (radical dissociation inferred) Polymer initiators, stabilizers
Hexafluoroethane C₂F₆ -F Gas -100.6°C (sublimation) High Refrigerant, plasma etching
Hexakis(phenylthio)ethane C₂(SPh)₆ -SPh (Ph = phenyl) Solid 181–189°C (decomposes) Dissociates into radicals at RT Radical polymerization initiator
Hexaarylethanes (e.g., hexakis(3,5-di-tert-butylphenyl)ethane) C₂(Ar)₆ (Ar = aryl) Bulky aryl groups Solid Not reported (stable in solid state) Dissociates into radicals in solution Study of steric effects, radical chemistry

*Inferred based on sulfur analogs (e.g., hexakis(phenylthio)ethane decomposes at ~180–205°C; selenium’s larger atomic radius may increase thermal stability).

Key Differences and Implications

Electronic and Steric Effects
  • Hexafluoroethane (C₂F₆): The strong electron-withdrawing -F groups result in high stability and inertness, making it suitable for non-reactive industrial uses.
  • Hexaarylethanes : Bulky aryl substituents (e.g., 3,5-di-tert-butylphenyl) prevent ethane dissociation in the solid state but promote radical formation in solution. The smaller -SeCF₃ groups in the selanyl analog may allow similar dissociation dynamics with enhanced solubility .

Stability and Radical Behavior

  • Hexaarylethanes: X-ray crystallography confirms non-bridged structures in the solid state, but they dissociate into radicals in solution. The selanyl analog’s smaller substituents may reduce steric hindrance, increasing dissociation rates .
  • Hexakis(phenylthio)ethane : Decomposes at 181–189°C, initiating radical reactions at 100°C. Selenium’s lower electronegativity (compared to sulfur) may lower the activation energy for radical formation, enhancing its utility in high-temperature polymer processes .

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